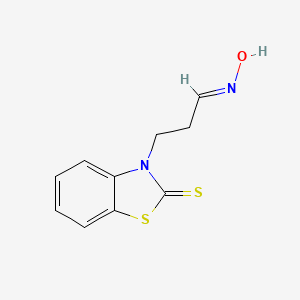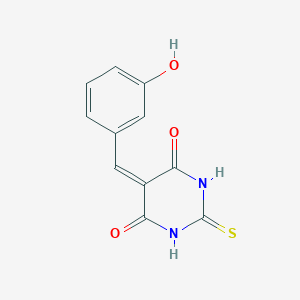
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, also known as BTD, is a synthetic compound that has been studied for its potential applications in scientific research. BTD belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide exerts its biological activity by interacting with various cellular targets such as enzymes and receptors. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the activity of receptors such as GABA-A receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been found to modulate the activity of various enzymes and receptors, which are involved in cellular processes such as DNA replication, repair, and neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its synthetic nature, which allows for the production of large quantities of the compound with high purity. This makes it suitable for use in various lab experiments. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its relatively unknown mechanism of action, which makes it difficult to design experiments to fully understand its biological activity.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide. One area of interest is the development of derivatives of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, which could provide insights into its potential applications in various diseases. Additionally, the development of new synthesis methods for N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide could lead to the production of more efficient and cost-effective compounds.
Synthesemethoden
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-7-8-11-13(17-19-16-11)12(9)15-14(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWPVKRXHRBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)

![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)


![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)



